molecular formula C14H16N4 B8652101 1-(5-Phenyl-2-pyrimidinyl)piperazine

1-(5-Phenyl-2-pyrimidinyl)piperazine

Cat. No. B8652101
M. Wt: 240.30 g/mol
InChI Key: NHCVCAKFMFSAQC-UHFFFAOYSA-N
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Patent
US04818756

Procedure details

0.04 mol of ethyl 1-(5-phenyl-2-pyrimidinyl)-4-piperazinecarboxylate are boiled under reflux with 0.78 mol of KOH in 400 ml of C2H5OH and 40 ml of H2O under N2 protective gas for 15 hours. The mixture is evaporated to dryness, water is added and the residue is taken up in CH2Cl2. After washing with water, the organic phase is separated off and evaporated to dryness, whereupon the amine is obtained as crystals.
Name
ethyl 1-(5-phenyl-2-pyrimidinyl)-4-piperazinecarboxylate
Quantity
0.04 mol
Type
reactant
Reaction Step One
Name
Quantity
0.78 mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[N:9][C:10]([N:13]3[CH2:18][CH2:17][N:16](C(OCC)=O)[CH2:15][CH2:14]3)=[N:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+]>C(O)C.O>[C:1]1([C:7]2[CH:12]=[N:11][C:10]([N:13]3[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)=[N:9][CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
ethyl 1-(5-phenyl-2-pyrimidinyl)-4-piperazinecarboxylate
Quantity
0.04 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=NC(=NC1)N1CCN(CC1)C(=O)OCC
Step Two
Name
Quantity
0.78 mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness, water
ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
After washing with water
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
CUSTOM
Type
CUSTOM
Details
evaporated to dryness, whereupon the amine
CUSTOM
Type
CUSTOM
Details
is obtained as crystals

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1C=NC(=NC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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